1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethylphenyl)piperazine exhibits antipsychotic-like effects through its interaction with dopamine and serotonin receptors in the brain. [] While the precise mechanism remains to be elucidated, it is suggested that the compound acts as an antagonist or partial agonist at these receptors, modulating their activity and downstream signaling pathways.
The primary application of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethylphenyl)piperazine identified in the research is its potential as a novel antipsychotic agent. [] Preclinical studies have demonstrated its ability to inhibit apomorphine-induced climbing behavior (indicating antidopaminergic activity) and 5-HTP-induced head twitches (indicating anti-serotonergic activity) in mice. [] Additionally, it showed a lower propensity to induce catalepsy compared to haloperidol, a commonly used antipsychotic medication. [] These findings suggest that this compound may offer therapeutic benefits in managing psychosis with a potentially improved side effect profile.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: